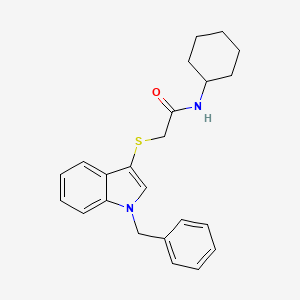

2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide

Description

Properties

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanyl-N-cyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2OS/c26-23(24-19-11-5-2-6-12-19)17-27-22-16-25(15-18-9-3-1-4-10-18)21-14-8-7-13-20(21)22/h1,3-4,7-10,13-14,16,19H,2,5-6,11-12,15,17H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWJLNZLYOUOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide typically involves the reaction of 1-benzyl-1H-indole-3-thiol with N-cyclohexylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the indole ring or the amide group.

Substitution: The benzyl group or the cyclohexylacetamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced indole derivatives or amides.

Substitution: Substituted indole or acetamide derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Studied for its possible therapeutic effects, including anticancer and anti-inflammatory properties.

Industry: Potential use in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in microbial growth or inflammation. Molecular docking studies have suggested potential interactions with proteins such as pyruvate kinases or FtsZ proteins, which could explain its biological activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Modifications

Table 1: Structural Comparison of Key Analogs

Key Observations :

- The 4-fluorobenzyl substituent in the analog from introduces electronegativity, which may alter binding affinity or metabolic stability . Replacing the thioether bridge with an oxo group (as in ’s compound) reduces sulfur’s electron-donating effects, impacting redox activity and metabolic pathways .

Biological Activity

2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse scientific sources.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with thiol compounds followed by acetamide formation. The synthetic pathway often includes:

- Formation of Indole Derivative : Starting with 1-benzylindole, a thiol is introduced to form the thioether derivative.

- Acetamide Formation : The thioether is then reacted with cyclohexylacetyl chloride to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the indole moiety demonstrate activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

A comparative study highlighted the Minimum Inhibitory Concentration (MIC) values for several compounds:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline | 12 | S. aureus |

| 2-thioxoimidazolidine derivatives | 25 | P. aeruginosa |

| 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl)quinoxalines | 15 | B. cereus |

These findings suggest that structural modifications can enhance antimicrobial efficacy, which is crucial for developing new therapeutic agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various preclinical models. A notable study demonstrated that derivatives similar to this compound exhibited potent activity against ovarian cancer xenografts in nude mice, leading to significant tumor growth suppression.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific cellular targets. Indole derivatives are known to modulate various signaling pathways related to apoptosis and cell proliferation, which may explain their anticancer properties.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

- Antimicrobial Efficacy : In a controlled laboratory setting, a series of indole-based compounds were tested against clinical isolates of S. aureus. The results indicated that modifications at the benzyl position significantly enhanced antibacterial activity.

- In Vivo Anticancer Studies : A study involving xenograft models showed that administration of indole derivatives led to a marked decrease in tumor size compared to controls, suggesting a promising avenue for therapeutic development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency due to their ability to stabilize intermediates .

- Temperature control : Microwave-assisted synthesis (e.g., 80–120°C) reduces reaction time and improves regioselectivity .

- Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating high-purity product (>95%) .

- Data Consideration : Monitor reaction progress via TLC and confirm purity using HPLC (retention time >90% at 254 nm) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the indole-thioether linkage and cyclohexylacetamide moiety. Key peaks include δ ~3.8–4.2 ppm (methylene protons adjacent to sulfur) and δ ~7.2–8.3 ppm (aromatic indole protons) .

- HRMS : Validate molecular weight with <2 ppm error (e.g., calculated [M+H] = 407.1678, observed = 407.1675) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous indole-acetamide derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl substitution, thioether linker) impact the compound's bioactivity and target selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare bioactivity data (e.g., IC) of analogs with variations in the benzyl group (e.g., 4-methylbenzyl vs. phenylsulfonyl). For example, 4-methylbenzyl substitutions enhance lipophilicity, improving membrane permeability .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like Toll-like receptor 4 (TLR4). The thioether linker may form hydrogen bonds with Lys362 and Asp299 residues .

- Data Contradiction Note : Some studies report conflicting bioactivity trends for indole derivatives, necessitating orthogonal assays (e.g., SPR vs. cell-based assays) to validate target engagement .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain reduced in vivo efficacy. For example, cyclohexylacetamide derivatives often exhibit high plasma protein binding (>90%), limiting free drug concentration .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites. Oxidation of the thioether group to sulfoxide is a common metabolic pathway that may reduce activity .

Q. How can computational methods predict off-target interactions or toxicity risks for this compound?

- Methodological Answer :

- Off-target screening : Employ similarity-based tools (e.g., SwissTargetPrediction) to identify kinases or GPCRs with structural homology to the indole-thioether scaffold.

- Toxicity prediction : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity risks. The cyclohexyl group may contribute to phospholipidosis, requiring in vitro assays (e.g., lysosomal pH measurement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.